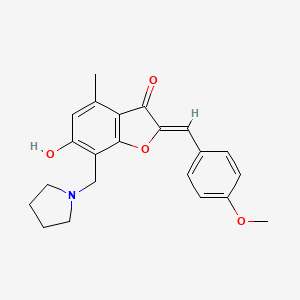![molecular formula C12H14N2O B2368529 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide CAS No. 444907-79-3](/img/structure/B2368529.png)
2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol It is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a phenyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in substitution reactions with different reagents.
Condensation Reactions: The compound can undergo condensation reactions to form heterocyclic compounds.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form novel heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, carbon disulfide, and phenacyl bromide. Reaction conditions may vary, but typical conditions include the use of basic catalysts such as triethylamine and solvents like ethanol .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds with potential biological activity. For example, the reaction with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives .
Scientific Research Applications
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and the acetamide group enable the compound to undergo nucleophilic substitution and condensation reactions, leading to the formation of biologically active heterocyclic compounds . The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)acetamide: Similar structure but lacks the cyano group.
2-Cyanoacetamide: Lacks the phenyl ring and the methyl group.
N-(4-Methylphenyl)ethanamide: Similar structure but lacks the cyano group.
Uniqueness
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide is unique due to the presence of both the cyano group and the acetamide group attached to a substituted phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and the formation of diverse heterocyclic compounds with potential biological activity .
Properties
IUPAC Name |
2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-3-5-11(6-4-9)10(2)14-12(15)7-8-13/h3-6,10H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFCYYKJGBQABJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
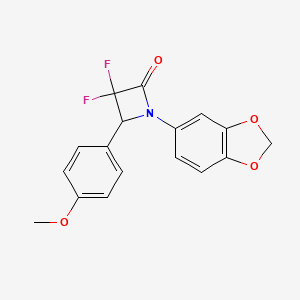
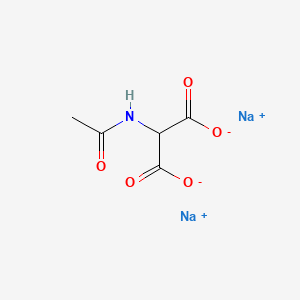
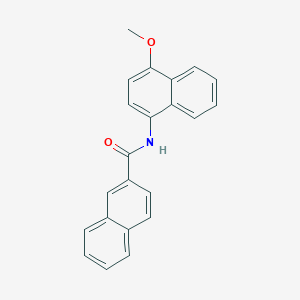

![Tert-butyl 3-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2368452.png)
![2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2368454.png)
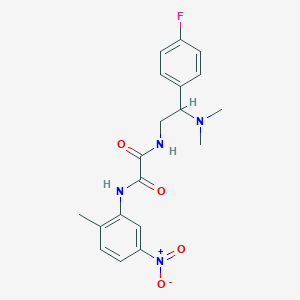
![Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2368458.png)
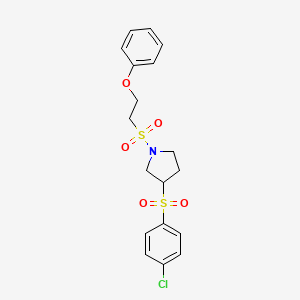
![4-(1,3,8,8-Tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B2368461.png)
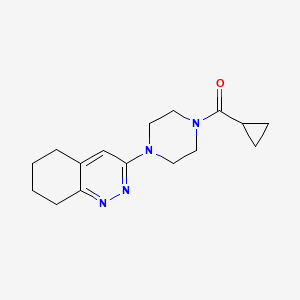
![N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide](/img/structure/B2368464.png)
![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2368466.png)
